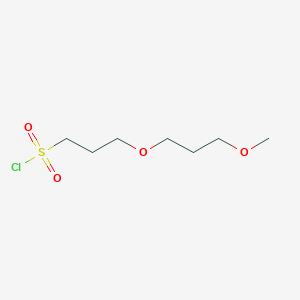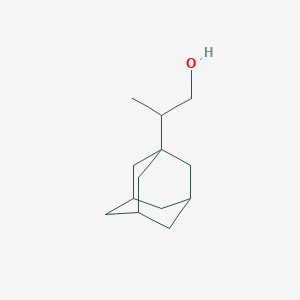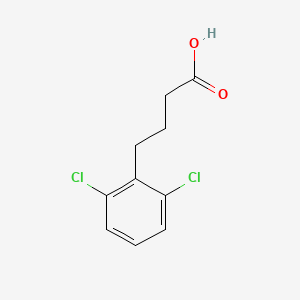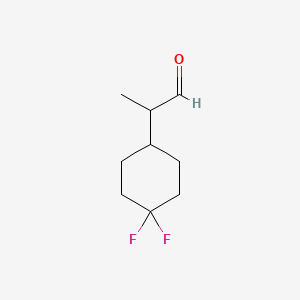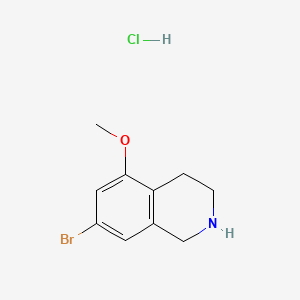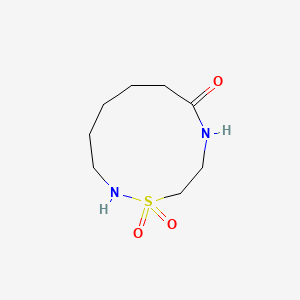
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione is a heterocyclic compound with a molecular formula of C8H18N2O2S It is known for its unique structure, which includes a sulfur atom and two nitrogen atoms within an eleven-membered ring
准备方法
The synthesis of 1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a diamine with a sulfonyl chloride, followed by cyclization to form the desired heterocyclic ring. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines, depending on the reaction conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The nitrogen atoms in the ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom typically yields sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the areas of antimicrobial and anticancer research. Its unique structure may allow for the development of new drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in chemical manufacturing processes.
作用机制
The mechanism of action of 1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to therapeutic effects in diseases characterized by oxidative damage.
相似化合物的比较
1lambda6-Thia-2,9-diazacycloundecane-1,1,8-trione can be compared with other similar compounds, such as:
1lambda6-Thia-2,9-diazacycloundecane-1,1-dione: This compound has a similar structure but lacks the additional oxygen atom at the 8-position. The presence of the oxygen atom in this compound may confer different reactivity and biological activity.
1lambda6-Thia-2,9-diazacycloundecane-1,1-dioxide:
The uniqueness of this compound lies in its specific arrangement of sulfur, nitrogen, and oxygen atoms within the ring, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C8H16N2O3S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
1,1-dioxo-1λ6-thia-2,9-diazacycloundecan-8-one |
InChI |
InChI=1S/C8H16N2O3S/c11-8-4-2-1-3-5-10-14(12,13)7-6-9-8/h10H,1-7H2,(H,9,11) |
InChI 键 |
QVFVTNYHADUSEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)NCCS(=O)(=O)NCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
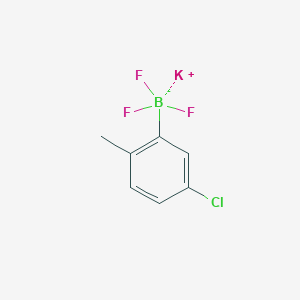
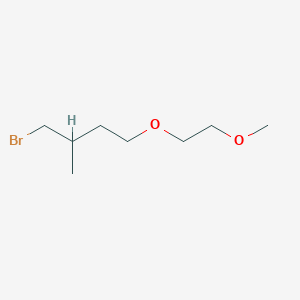
![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
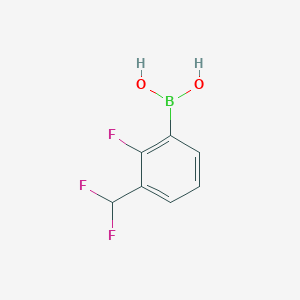

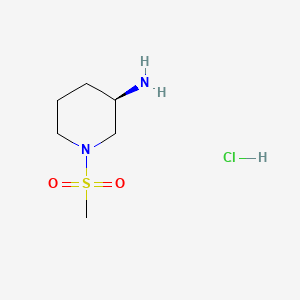

![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
